molecular formula C7H9ClN2O B049754 3-Carbamyl-1-methylpyridinium chloride CAS No. 1005-24-9

3-Carbamyl-1-methylpyridinium chloride

Cat. No. B049754
CAS RN: 1005-24-9
M. Wt: 172.61 g/mol
InChI Key: BWVDQVQUNNBTLK-UHFFFAOYSA-N
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Description

3-Carbamyl-1-methylpyridinium chloride is a chemical compound that belongs to the class of organic compounds known as pyridinium salts. It is characterized by the presence of a pyridinium ring substituted with a carbamyl group and a methyl group, accompanied by chloride as a counterion. The interest in this compound and its derivatives stems from their diverse chemical properties and applications in various fields, including catalysis and materials science.

Synthesis Analysis

The synthesis of pyridinium compounds often involves the quaternization of pyridine derivatives followed by the introduction of specific functional groups. For instance, 1-sulfopyridinium chloride, a compound with a sulfonic acid group attached to the pyridinium ring, is synthesized and characterized by various spectroscopic methods, indicating a typical pathway for introducing functional groups into the pyridinium core (Moosavi-Zare et al., 2013).

Molecular Structure Analysis

The molecular structure of pyridinium salts is often studied using X-ray diffraction, NMR, FTIR spectra, and computational methods. For example, the structure of 1-methyl-3-hydroxypyridinium chloride was determined, revealing details about hydrogen bonding and electrostatic interactions within the crystal structure (Szafran et al., 2007).

Chemical Reactions and Properties

Pyridinium salts participate in various chemical reactions, including transformations facilitated by their nucleophilic or electrophilic properties. The electrochemical behavior of derivatives like 1-benzyl-3-carbamoylpyridinium chloride highlights the complex redox reactions these compounds can undergo, involving electron transfer and dimerization processes (Carelli et al., 1980).

Scientific Research Applications

  • Fluorescence Studies :

    • Blesic et al. (2008) studied the aggregation behavior of ionic liquids, including 1-alkyl-3-methylpyridinium chlorides, in aqueous solutions. They found that these ionic liquids can be used as quenchers for some fluorescence probes, providing a method to probe early evidence of aggregate formation (Blesic et al., 2008).
  • Structural Analysis :

    • Szafran et al. (2009) and Barczyński et al. (2012) investigated the structure of 3,4-dicarboxy-1-methylpyridinium chloride and 2,3-dicarboxy-1-methylpyridinium chloride, respectively, using X-ray diffraction, DFT calculations, NMR, and FTIR spectra. They analyzed the hydrogen bonding and electrostatic interactions in these compounds (Szafran et al., 2009); (Barczyński et al., 2012).
  • Aggregation in Aqueous Solutions :

    • Singh and Kumar (2007) studied the self-aggregation of various ionic liquids, including N-butyl-3-methylpyridinium chloride, in aqueous solutions. They utilized 1H NMR and fluorescence spectroscopy to understand the aggregate structure (Singh & Kumar, 2007).
  • Pharmaceutical Applications :

    • Prue et al. (1983) described a high-performance liquid chromatographic method for determining pralidoxime chloride and its decomposition products, including 2-carbamoyl-N-methylpyridinium chloride. This research is significant for pharmaceutical quality control (Prue et al., 1983).
    • Spivak et al. (1989) synthesized carbamyl analogues of potent nicotinic agonists, including 1-methyl-4-carbamylpyridine methiodide, and investigated their pharmacological properties. This research contributes to the development of new therapeutic agents (Spivak et al., 1989).

Safety and Hazards

3-Carbamyl-1-methylpyridinium chloride can cause skin and eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

Biochemical Analysis

Biochemical Properties

3-Carbamyl-1-methylpyridinium chloride interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of NAD (nicotinamide adenine dinucleotide), where NNMT catalyzes the methylation of nicotinamide using the methyl donor S-adenosyl methionine (SAM-e) to produce S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide .

Cellular Effects

This compound has been shown to have antithrombotic and anti-inflammatory effects . It enhances tumor vasculature formation and markedly increases prostacyclin (PGI2) generation . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves direct action on the endothelium, with a vasorelaxing effect by enhancement of NO bioavailability and reduction of eNOS-dependent oxidative stress . It inhibits platelet-dependent thrombosis through a mechanism involving cyclooxygenase-2 and prostacyclin .

Temporal Effects in Laboratory Settings

It is known that this compound increases mitochondrial Complex I activity and increases cancer cell viability in SH-SY5Y neuroblastoma cells that do not produce NNMT .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Animal experiments with diabetic rats have shown that 1-methylnicotinamide has a positive effect on degenerative changes in the brain and cognitive performance can be thus longer maintained .

properties

IUPAC Name

1-methylpyridin-1-ium-3-carboxamide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVDQVQUNNBTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3106-60-3 (Parent)
Record name Trigonellamide chloride
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Molecular Weight

172.61 g/mol
Source PubChem
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CAS RN

1005-24-9, 1063-92-9
Record name 1-Methylnicotinamide chloride
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Record name 3-Carbamyl-1-methylpyridinium Chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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